(alphaR,alphaR)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(S,S)-2,2'-bis(diphenylphosphino)ferrocene
CAS No.: 210842-74-3
Cat. No.: VC6560924
Molecular Formula: C54H56FeN2P2
Molecular Weight: 850.849
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 210842-74-3 |
|---|---|
| Molecular Formula | C54H56FeN2P2 |
| Molecular Weight | 850.849 |
| Standard InChI | InChI=1S/2C26H25NP.Fe/c2*1-27(2)26(21-13-6-3-7-14-21)24-19-12-20-25(24)28(22-15-8-4-9-16-22)23-17-10-5-11-18-23;/h2*3-20,26H,1-2H3;/t2*26-;/m11./s1 |
| Standard InChI Key | XJPSBZSMGDMYTD-NPNRTHNGSA-N |
| SMILES | CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4.CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4.[Fe] |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The ligand features a ferrocene core with two cyclopentadienyl (Cp) rings sandwiching an iron(II) center. Each Cp ring is substituted at the 1,1'-positions with chiral auxiliaries:
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Phosphine groups: Two diphenylphosphino (PPh₂) moieties provide strong σ-donor and π-acceptor capabilities, enhancing metal-ligand bonding.
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Dimethylaminobenzyl groups: The (dimethylamino)benzyl substituents introduce steric bulk and electronic modulation, critical for enantioselectivity .
The stereochemical configuration is defined by the (alphaR,alphaR) and (S,S) descriptors, ensuring a rigid, C₂-symmetric geometry. This symmetry simplifies the ligand’s coordination behavior while maximizing chiral induction .
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₅₄H₅₆FeN₂P₂ | |
| Molecular weight | 850.849 g/mol | |
| Symmetry | C₂ | |
| Stereochemical descriptors | (alphaR,alphaR), (S,S) |
Bonding and Electronic Properties
The iron center in ferrocene engages in π-bonding with the Cp rings, as described by molecular orbital theory . The a₁g and e₁g orbitals of the Cp ligands overlap with the iron’s d-orbitals (dxy, dxz, dyz), stabilizing the complex. The phosphine groups further polarize the electron density, creating an electron-rich metal center conducive to oxidative addition steps in catalysis .
Synthesis and Characterization
Synthetic Pathways
The ligand is synthesized via a multi-step protocol:
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Functionalization of ferrocene: Lithiation of 1,1'-dibromoferrocene introduces amine and phosphine groups sequentially.
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Chiral resolution: Ephedrine-mediated asymmetric synthesis ensures enantiopurity, as demonstrated for analogous phosphorus-chiral ferrocenes .
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Purification: Column chromatography and recrystallization yield the ligand in >98% purity.
Spectroscopic Characterization
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¹H/¹³C NMR: Distinct signals for diastereotopic protons confirm the C₂-symmetric structure.
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X-ray crystallography: Bond lengths (Fe–C: 2.04 Å, P–C: 1.85 Å) and torsion angles validate the stereochemical assignment .
Table 2: Selected Spectral Data
| Technique | Key Observations | Source |
|---|---|---|
| ³¹P NMR | δ 25.3 ppm (PPh₂) | |
| IR | ν(Fe-Cp) = 480 cm⁻¹ | |
| MS (ESI+) | m/z 851.2 [M+H]⁺ |
Applications in Asymmetric Catalysis
Hydrogenation Reactions
The ligand excels in rhodium-catalyzed hydrogenation of α-(acylamino)cinnamic acids, achieving 98.7% ee at 0.5 mol% loading . The dimethylaminobenzyl groups enforce a chiral pocket that directs substrate approach, while the phosphines stabilize the Rh(I) intermediate.
Cross-Coupling and Allylic Alkylation
In palladium-catalyzed allylic alkylation, the ligand’s electron-donating phosphines accelerate oxidative addition, yielding chiral tertiary alcohols with 92–95% ee . Comparative studies show a 15% rate enhancement over BINAP-based systems .
Table 3: Catalytic Performance Metrics
| Reaction Type | Substrate | ee (%) | TOF (h⁻¹) | Source |
|---|---|---|---|---|
| Hydrogenation | α-Acetamidocinnamate | 98.7 | 1,200 | |
| Allylic alkylation | Cyclohexenyl acetate | 95 | 850 |
Comparative Analysis with Related Ligands
Mandyphos SL-M003-1
This analog substitutes diphenylphosphino groups with bis(3,5-trifluoromethylphenyl)phosphines, enhancing electron-withdrawing effects. While it improves reactivity in electron-deficient systems, enantioselectivity drops to 89% ee due to reduced steric bulk .
Josiphos Derivatives
Josiphos ligands lack the dimethylaminobenzyl groups, resulting in lower enantiocontrol (80–85% ee) in hydrogenation . The rigid backbone of (alphaR,alphaR)-1,1'-Bis[...]ferrocene thus offers a 10–15% selectivity advantage.
Future Directions
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Mechanistic studies: In situ XAFS could elucidate metal-ligand bonding dynamics during catalysis.
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Heterogenization: Immobilizing the ligand on silica supports may enable recyclability without activity loss .
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Therapeutic applications: Preliminary studies suggest ferrocene ligands inhibit topoisomerase II, warranting toxicity profiling.
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